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Introduction
Illicium verum, commonly known as star anise, is a medium-sized evergreen tree native to

northeast Vietnam and southwest China. For centuries, it has been a staple in traditional

Chinese medicine and a widely used culinary spice. In modern pharmacology, Illicium verum

has garnered significant attention as the primary natural source of shikimic acid, a crucial

precursor for the synthesis of the antiviral drug oseltamivir (marketed as Tamiflu®). Oseltamivir

is a potent neuraminidase inhibitor used for the treatment and prophylaxis of both influenza A

and B virus infections.[1][2] While other compounds like Verimol J have been identified in

Illicium verum, shikimic acid remains the compound of principal interest for pharmaceutical

development due to its role in oseltamivir synthesis.[3] This technical guide provides an in-

depth overview of the extraction of shikimic acid from Illicium verum, its chemical conversion to

oseltamivir, and the underlying biochemical pathways.

Extraction of Shikimic Acid from Illicium verum
The concentration of shikimic acid in the dried fruit of Illicium verum can vary, but it is

considered the most economically viable natural source for industrial-scale extraction.[1]

Various methods have been developed to isolate shikimic acid, each with its own advantages in

terms of yield, efficiency, and environmental impact.
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The yield of shikimic acid from Illicium verum is highly dependent on the extraction method

employed. The following table summarizes quantitative data from various cited experimental

protocols.

Extraction Method Solvent/Conditions Yield (% w/w) Reference

Soxhlet Extraction
95% Ethanol, ~2

hours
2.4 - 7.0 [4]

Soxhlet Extraction Methanol, 16 hours 6.6 ± 0.1 [1]

Pressurized Hot Water

Extraction (PHWE)

30% Ethanol/Water,

~96°C, ~9 bar, ~2 min
5.5 [2]

Hot Water Extraction
Water, 120°C or

higher, ~5 min

Up to 100% recovery

of available shikimic

acid

[5]

Dissolution in

Aqueous Hydroxide

Tetrabutylammonium

hydroxide

14.0 ± 0.6 (post-

purification)
[1]

Ultrasound-Assisted

Extraction

90:10 Methanol-

Water, 5 min

Efficient, rapid (direct

yield not specified)
[1]

Experimental Protocols
This traditional method involves the continuous extraction of a solid sample with a solvent.

Protocol:

Grind dried Illicium verum fruits into a fine powder.

Place the powdered material in a thimble within a Soxhlet extractor.

Extract with 95% ethanol for approximately 2 hours.[4]

Evaporate the resulting brown-colored filtrate under reduced pressure to yield a viscous oil.

[4]
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Dissolve the oil in hot water (approximately 80°C) to separate hydrophilic compounds from

essential oils.[4]

Add a 37% formalin solution to the aqueous phase and reflux for about 5 minutes, then cool

to room temperature.[4]

Filter the suspension to obtain a clear, orange-colored solution.[4]

Pass the clear solution through an anion exchange column (e.g., Amberlite IRA-400 in

acetate form).[4]

Wash the column with water to remove impurities.[4]

Elute the shikimic acid from the resin using a 25% aqueous acetic acid solution.[4]

Evaporate the eluent, dissolve the residue in methanol, and treat with activated carbon.[4]

Filter, concentrate, and recrystallize the pure shikimic acid from a methanol and toluene (or

ethyl acetate) mixture.[4]

A more rapid and environmentally friendly approach using a household espresso machine has

been demonstrated.

Protocol:

Grind dried Illicium verum fruits.

Load approximately 20 g of the ground material into the sample compartment of an espresso

machine.

Extract with a 30% ethanol/water solution. The machine forces the hot solvent through the

sample at around 96°C and 9 bar pressure for about 2 minutes.[2][4]

Combine the extracts and add silica gel.

Evaporate the suspension to dryness.

Wash the resulting solid with dichloromethane and ethyl acetate.
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Extract the shikimic acid with a 10% acetic acid/ethyl acetate solution.

Evaporate the solvent and wash the residue with dichloromethane.

Dry the final product to obtain shikimic acid as an off-white solid.[2]

Synthesis of Oseltamivir from Shikimic Acid
The conversion of shikimic acid to oseltamivir is a multi-step chemical synthesis. One practical,

azide-free route developed by Roche is outlined below.

Experimental Protocol (Conceptual Steps)
Esterification and Ketalization: Shikimic acid is first esterified with ethanol and thionyl

chloride. This is followed by ketalization with 3-pentanone and p-toluenesulfonic acid to

protect the 3,4-diol.[1]

Mesylation: The 5-hydroxyl group is then mesylated using methanesulfonyl chloride and

triethylamine.[1]

Reductive Ketal Opening: The ketal is opened reductively to yield a mixture of isomeric

mesylates.[1]

Epoxidation: An epoxide is formed under basic conditions with potassium bicarbonate.[1]

Aziridination: The epoxide is opened with an azide source, and the resulting product is

reduced to an amine, which then forms an aziridine.

Ring Opening: The aziridine ring is opened by 3-pentanol and a Lewis acid (e.g., boron

trifluoride) to introduce the pentyloxy group.[1]

Amine Protection and Deprotection: The amino group is acylated, and any other protecting

groups are removed.

Final Salt Formation: The final product is treated with phosphoric acid to yield oseltamivir

phosphate.[1]

Biochemical and Pharmacological Pathways
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The Shikimate Pathway
Shikimic acid is a key intermediate in the shikimate pathway, a seven-step metabolic route

used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine,

tyrosine, and tryptophan).[6] This pathway is absent in animals, making its products essential

dietary components for them.
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Caption: The Shikimate Pathway for the biosynthesis of aromatic amino acids.

Mechanism of Action of Oseltamivir
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.

[7] The active metabolite inhibits the neuraminidase enzyme on the surface of the influenza

virus.[7][8] Neuraminidase is crucial for the release of newly formed virus particles from

infected host cells.[9] By blocking this enzyme, oseltamivir prevents the virus from spreading to

other cells, thus curtailing the infection.[7][9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.youtube.com/watch?v=InfiG7NNQGQ
https://www.benchchem.com/product/b15315553?utm_src=pdf-body-img
https://go.drugbank.com/drugs/DB00198
https://go.drugbank.com/drugs/DB00198
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401145/
https://www.ncbi.nlm.nih.gov/books/NBK607905/
https://go.drugbank.com/drugs/DB00198
https://www.ncbi.nlm.nih.gov/books/NBK607905/
https://www.cdc.gov/mmwr/preview/mmwrhtml/rr4814a1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15315553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Influenza Virus Lifecycle

Inhibition by Oseltamivir

1. Virus Entry

2. Viral Replication

3. New Virion Assembly

4. Virion Budding

5. Virion Release Neuraminidase Enzyme

Requires for release

Oseltamivir
(Prodrug)

Oseltamivir Carboxylate
(Active Metabolite)

Hepatic Esterases

Inhibits

Click to download full resolution via product page

Caption: Mechanism of action of Oseltamivir in inhibiting influenza virus release.

Conclusion
Illicium verum remains a cornerstone in the production of oseltamivir due to its high

concentration of shikimic acid. Advances in extraction methodologies continue to improve the

efficiency and sustainability of obtaining this vital precursor. The subsequent chemical

synthesis, while complex, provides a reliable pathway to a crucial antiviral medication.

Understanding these processes, from plant extraction to the drug's mechanism of action, is
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essential for researchers and professionals in the field of drug development and infectious

disease management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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